EDDAB can be used as a complexing agent in the growth of certain crystals. Its ability to form stable complexes with metal ions allows researchers to control the crystal structure and properties of materials []. For instance, studies have explored the use of EDDAB in the synthesis of metal-organic frameworks (MOFs) – a class of porous materials with potential applications in gas storage and separation.
Ethylenediamine dihydrobromide is an organic compound with the molecular formula and a molecular weight of 221.92 g/mol. It appears as a white to light yellow crystalline powder and is soluble in water. The compound is classified under the Chemical Abstracts Service registry number 624-59-9 and is known for its ability to form complexes with metal ions, making it useful in various chemical applications .
Ethylenediamine dihydrobromide exhibits notable biological activity. It has been studied for its potential antimicrobial properties, showing effectiveness against various bacterial strains. The compound's ability to chelate metal ions may enhance its biological effects, as metal ions often play crucial roles in microbial metabolism and growth .
Ethylenediamine dihydrobromide can be synthesized through several methods, including:
Ethylenediamine dihydrobromide has diverse applications across various fields:
Studies have shown that ethylenediamine dihydrobromide interacts with various biological systems. Its chelation ability allows it to bind essential metal ions, which may influence enzymatic activities and metabolic pathways. Research into its interactions with specific pathogens has indicated potential therapeutic benefits, particularly in combating infections where metal ion homeostasis is disrupted .
Ethylenediamine dihydrobromide shares similarities with several other compounds due to its structure and reactivity. Here are some comparable compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Ethylenediamine | C2H8N2 | A simple diamine used widely in organic synthesis. |
Diethylenetriamine | C4H13N3 | A polyamine that exhibits stronger chelation properties. |
1,2-Diaminoethane | C2H8N2 | Similar structure but without bromide ions; used as a building block in synthesis. |
What sets ethylenediamine dihydrobromide apart from these similar compounds is its dual bromide ion content, which enhances its solubility and stability in aqueous solutions. This property makes it particularly effective as a reagent in complexation reactions compared to other amines that lack such halogen substituents .
Irritant